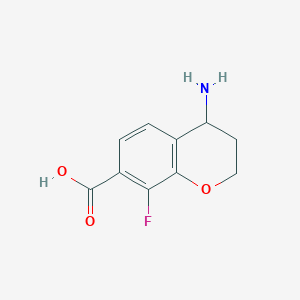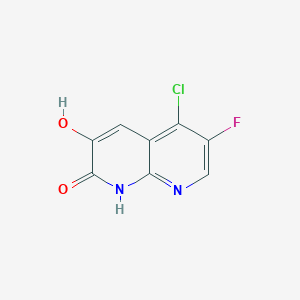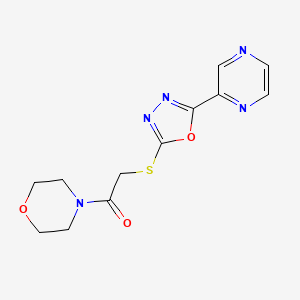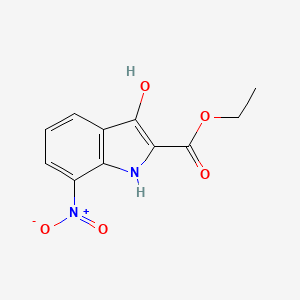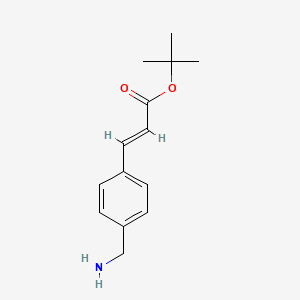![molecular formula C10H7N3OS B13115491 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one CAS No. 65873-44-1](/img/structure/B13115491.png)
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazinoindoles, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoformic or orthoacetic esters, leading to the formation of the triazinoindole core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
1,2,4-Triazino[4,5-a]benzimidazole: This compound has a similar triazino structure but with a benzimidazole moiety, resulting in different reactivity and applications.
The uniqueness of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65873-44-1 |
|---|---|
Molecular Formula |
C10H7N3OS |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one |
InChI |
InChI=1S/C10H7N3OS/c14-10-12-11-9(15)8-5-6-3-1-2-4-7(6)13(8)10/h1-5H,(H,11,15)(H,12,14) |
InChI Key |
FJUZKIRLQPOTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)NNC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




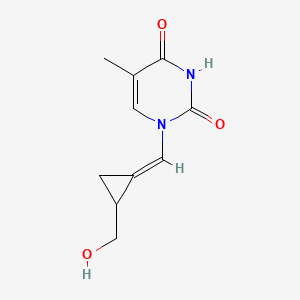
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
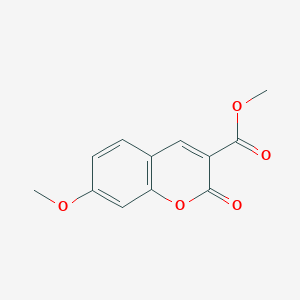
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
